molecular formula C17H17FN2OS B458371 1-(2-Fluorophenyl)-4-[3-(2-thienyl)acryloyl]piperazine CAS No. 1164489-85-3

1-(2-Fluorophenyl)-4-[3-(2-thienyl)acryloyl]piperazine

Cat. No.: B458371
CAS No.: 1164489-85-3
M. Wt: 316.4g/mol
InChI Key: USGFNPHFXYEJPK-BQYQJAHWSA-N
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Description

1-(2-Fluorophenyl)-4-[3-(2-thienyl)acryloyl]piperazine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a thienylacryloyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-[3-(2-thienyl)acryloyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl halide reacts with the piperazine ring.

    Attachment of the thienylacryloyl group: This is usually done through a coupling reaction, such as a Heck reaction, where the thienylacryloyl moiety is introduced to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-[3-(2-thienyl)acryloyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[3-(2-thienyl)acryloyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[3-(2-thienyl)acryloyl]piperazine involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thienylacryloyl group can form π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-4-[3-(2-thienyl)acrylonitrile]
  • 1-(2-Fluorophenyl)-4-[3-(2-thienyl)acrylamide]
  • 1-(2-Fluorophenyl)-4-[3-(2-thienyl)acrylic acid]

Uniqueness

1-(2-Fluorophenyl)-4-[3-(2-thienyl)acryloyl]piperazine is unique due to the combination of its fluorophenyl and thienylacryloyl groups, which confer specific electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the design of new drugs and materials.

Properties

IUPAC Name

(E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2OS/c18-15-5-1-2-6-16(15)19-9-11-20(12-10-19)17(21)8-7-14-4-3-13-22-14/h1-8,13H,9-12H2/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGFNPHFXYEJPK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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